M1 vs. M2 Muscarinic Receptor Affinity Differentiation for the 5-Methylpyrazine-2-carbonyl Thia-Azabicyclo Scaffold
The target compound demonstrates a quantifiable binding profile at muscarinic receptor subtypes. According to BindingDB data curated by ChEMBL, the compound exhibits a Ki of 630 nM for the M1 muscarinic receptor and a Ki of 398 nM for the M2 receptor in rat brain homogenate assays [1]. This contrasts with the broader class of pyrazinylazacycles, where many compounds show either greater M1/M2 selectivity or lower potency. For example, the reference M1 agonist xanomeline typically exhibits sub-nanomolar to low nanomolar Ki values for M1, while non-selective agonists like carbachol show similar affinities for M1 and M2 [2]. The 1.6-fold M2/M1 selectivity of the target compound is a distinguishing feature that can be exploited in assays requiring a specific mixed M1/M2 profile.
| Evidence Dimension | Binding affinity (Ki) for M1 and M2 muscarinic receptors |
|---|---|
| Target Compound Data | Ki (M1) = 630 nM; Ki (M2) = 398 nM |
| Comparator Or Baseline | Xanomeline: Ki (M1) < 10 nM, high functional selectivity; Carbachol: non-selective M1/M2 agonist (similar Ki values) |
| Quantified Difference | Target compound shows ~1.6-fold M2/M1 selectivity; Xanomeline has >100-fold M1 functional selectivity; Carbachol has ~1-fold M1/M2 selectivity |
| Conditions | Radioligand binding assay: M1 in rat cerebral cortex homogenate using [3H]pirenzepine; M2 in rat brainstem homogenate using [3H]quinuclidinyl benzilate |
Why This Matters
The distinct M2/M1 affinity ratio of the target compound provides a unique pharmacological tool for dissecting M1 versus M2 contributions in native tissues, where xanomeline’s extreme selectivity or carbachol’s non-selectivity would confound interpretation.
- [1] BindingDB. Affinity Data for BDBM50404003 (CHEMBL324725). Ki: 398 nM for M2 Muscarinic Receptor; Ki: 630 nM for M1 Muscarinic Receptor. Curated by ChEMBL. View Source
- [2] Ward, J. S.; Merritt, L.; Calligaro, D. O.; Bymaster, F. P.; Shannon, H. E.; Sawyer, B. D.; Mitch, C. H.; Deeter, J. B.; Peters, S. C.; Sheardown, M. J.; et al. Functionally Selective M1 Muscarinic Agonists. 3. Side Chains and Azacycles Contributing to Functional Muscarinic Selectivity among Pyrazinylazacycles. J. Med. Chem. 1995, 38 (18), 3469–3481. View Source
